2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid is a chemical compound with the molecular formula C10H13F3O2 and a molecular weight of 222.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclo[2.2.2]octane ring system, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.2]octane derivatives with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base can introduce the trifluoromethyl group onto the bicyclo[2.2.2]octane ring . The resulting intermediate can then be oxidized to form the carboxylic acid derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the carboxylic acid group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid: The position of the trifluoromethyl group is different, which can affect its reactivity and interactions.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, leading to different applications and reactivity.
Properties
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h6-7H,1-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCULILOHKXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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